

# physicochemical properties of 5-ethynylpicolinaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-ETHYNYLPICOLINALDEHYDE

CAS No.: 940911-03-5

Cat. No.: B1443011

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An In-depth Technical Guide to **5-Ethynylpicolinaldehyde**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-ethynylpicolinaldehyde**, a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its synthesis and application.

## Core Molecular Profile and Physicochemical Properties

**5-Ethynylpicolinaldehyde** (CAS No. 940911-03-5) is a pyridine-based aldehyde featuring a terminal alkyne at the C5 position.<sup>[1]</sup> This unique arrangement of an electron-withdrawing aldehyde group and a versatile ethynyl group on a pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

## Molecular Structure

The fundamental structure dictates the molecule's behavior. The pyridine ring is electron-deficient, influencing the reactivity of its substituents. The aldehyde at C2 is highly electrophilic, while the terminal alkyne at C5 serves as a key handle for carbon-carbon bond-forming reactions.

Caption: Molecular structure of **5-ethynylpicolinaldehyde**.

## Summary of Physicochemical Data

The following table summarizes the key physicochemical properties compiled from various suppliers and computational models. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
CAS Number	940911-03-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO	[1][3]
Molecular Weight	131.13 g/mol	[1][2][3]
Physical Form	Solid	[4]
Purity	Typically ≥97%	
Storage Conditions	2-8°C, under inert atmosphere	[1]
SMILES Code	<chem>O=CC1=NC=C(C#C)C=C1</chem>	[1][2]
InChI Key	KGQQNIMWZHCSCK-UHFFFAOYSA-N	[2]
Topological Polar Surface Area (TPSA)	29.96 Å <sup>2</sup>	[2]
Consensus Log Po/w	1.11	[2]
Calculated Water Solubility	3.36 mg/mL (-1.59 Log S)	[2]

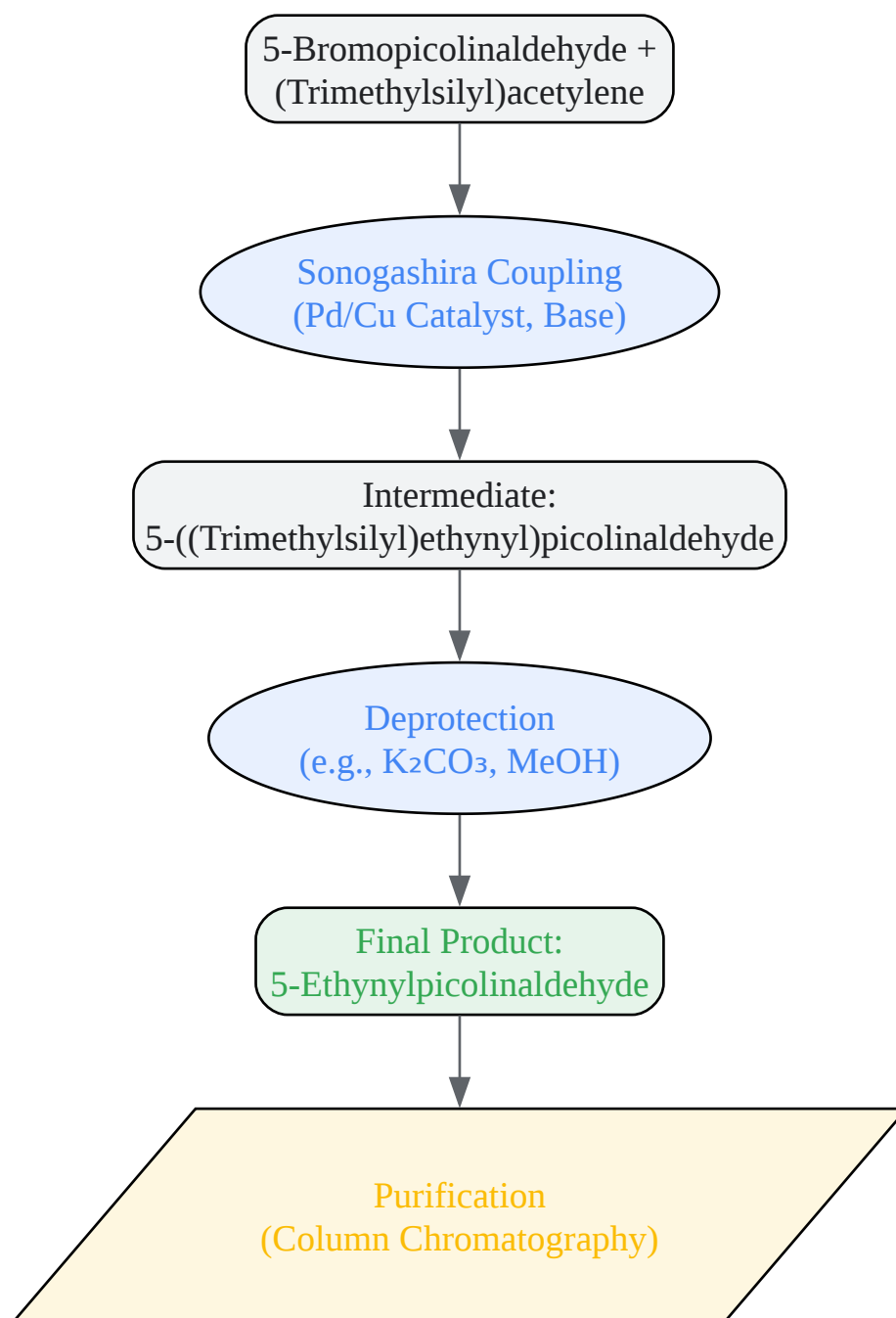
## Synthesis Strategy: A Focus on Sonogashira Coupling

The most direct and widely applicable method for synthesizing **5-ethynylpicolinaldehyde** is the Sonogashira cross-coupling reaction.<sup>[5][6][7]</sup> This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. The choice of starting material is critical; 5-bromo-2-picolinaldehyde is the logical precursor due to the favorable reactivity of aryl bromides in palladium-catalyzed couplings.<sup>[5]</sup>

Causality Behind Experimental Design:

- **Catalyst System:** A combination of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>) and a copper(I) co-catalyst (CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.<sup>[5][7]</sup>
- **Base:** An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves a dual purpose: scavenging the HX acid produced during the reaction and acting as the solvent.
- **Alkyne Protection:** The aldehyde functional group is sensitive to some reaction conditions and can undergo side reactions. Therefore, a common strategy involves using a protected alkyne, such as (trimethylsilyl)acetylene. The TMS group is robust enough to survive the coupling conditions but can be easily removed under mild basic or fluoride-mediated conditions.

## Visualized Synthesis Workflow



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Caption: Workflow for the synthesis of **5-ethynylpicolinaldehyde**.

## Detailed Experimental Protocol

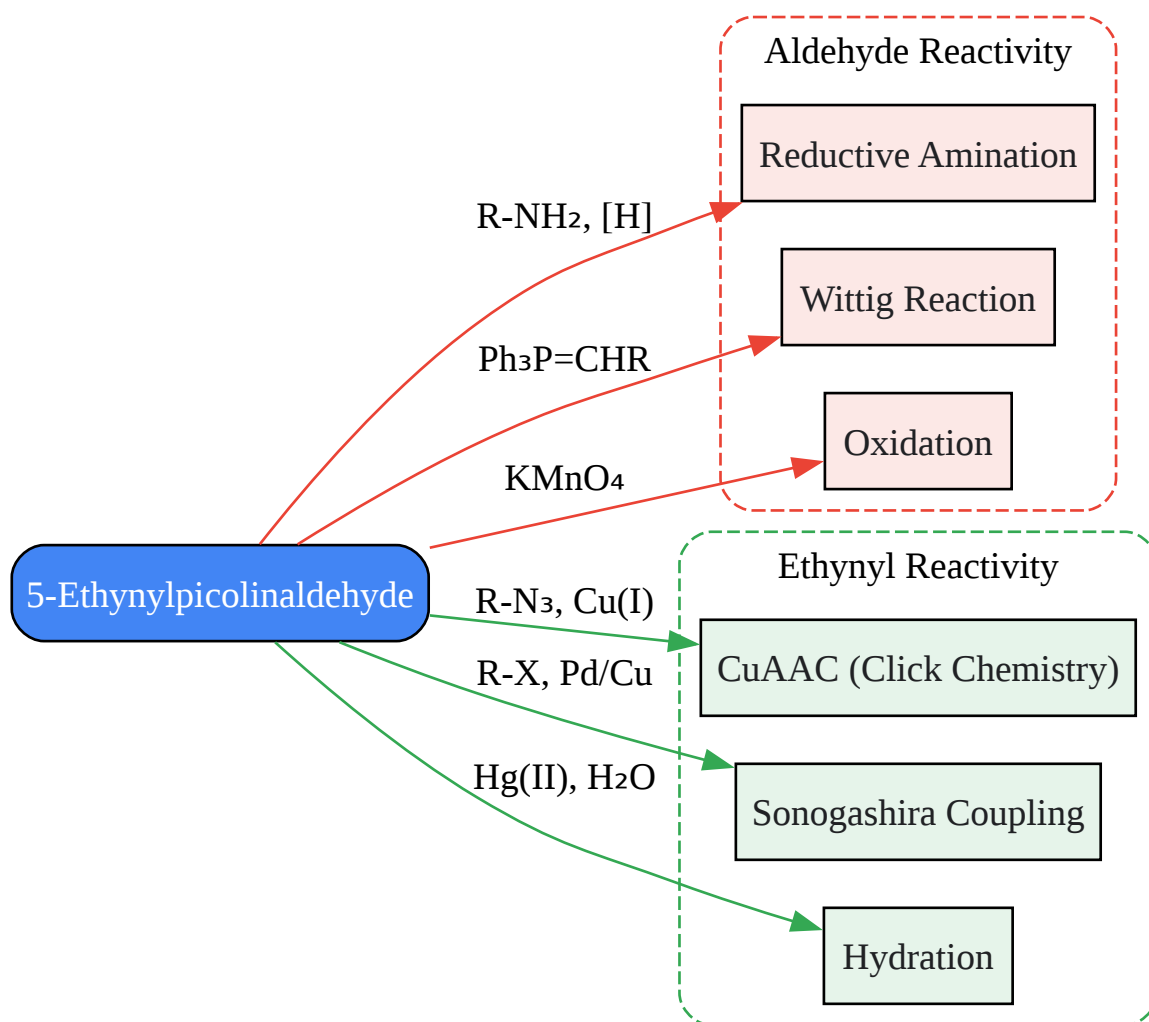
This protocol is a representative methodology based on established Sonogashira coupling procedures and should be adapted and optimized.

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopicolinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
- **Solvent and Reagents:** Add anhydrous triethylamine (approx. 0.2 M concentration relative to the aryl bromide). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
- **Alkyne Addition:** Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture.
- **Reaction:** Heat the reaction mixture to 60-70°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- **Workup:** After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Deprotection:** Dissolve the crude intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours. Monitor the removal of the TMS group by TLC.
- **Final Purification:** Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **5-ethynylpicolinaldehyde**.
- **Validation:** Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Reactivity and Synthetic Utility

The utility of **5-ethynylpicolinaldehyde** stems from the orthogonal reactivity of its two functional groups. This allows for selective, stepwise modifications, a highly desirable feature in drug development and materials synthesis.

## Key Reaction Pathways



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Caption: Key reactivity pathways of **5-ethynylpicolinaldehyde**.

- Reactions at the Aldehyde: The aldehyde group is a classic electrophile. It readily participates in nucleophilic additions, reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
- Reactions at the Alkyne: The terminal alkyne is exceptionally versatile.
  - Click Chemistry: It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to rapidly form stable 1,2,3-

triazole linkages.[8] This is invaluable for bioconjugation and fragment-based drug discovery.

- o Further Coupling: The terminal alkyne can act as the nucleophile in subsequent Sonogashira reactions to create extended conjugated systems.
- o Hydration: Markovnikov hydration of the alkyne (typically mercury-catalyzed) can yield the corresponding methyl ketone.

## Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound.

[9][10][11] While raw spectra are proprietary to suppliers, the expected signatures can be reliably predicted.

Spectroscopy	Expected Chemical Shifts / Frequencies	Rationale
$^1\text{H}$ NMR	~10.0 ppm (s, 1H)~8.8 ppm (d, 1H)~8.0 ppm (dd, 1H)~7.8 ppm (d, 1H)~3.5 ppm (s, 1H)	Aldehyde proton (CHO).Pyridine proton ortho to N.Pyridine proton meta to N and CHO.Pyridine proton ortho to CHO.Terminal alkyne proton (C≡C-H).
$^{13}\text{C}$ NMR	~192 ppm~152-120 ppm~82 ppm~80 ppm	Aldehyde carbonyl carbon (C=O).Aromatic carbons of the pyridine ring.Internal alkyne carbon (C-C≡C).Terminal alkyne carbon (C≡C-H).
FT-IR (cm <sup>-1</sup> )	~3300 (sharp)~2100 (weak)~1700 (strong)~1600-1450	C-H stretch of terminal alkyne.C≡C stretch of terminal alkyne.C=O stretch of the aldehyde.C=C and C=N stretches of the pyridine ring.

## Handling, Storage, and Safety

Proper handling is paramount for both researcher safety and maintaining the integrity of the compound.

- Hazard Profile: **5-Ethynylpicolinaldehyde** is classified as harmful if swallowed (H302) and is a skin/eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12][14]
- Stability and Storage: This compound is a solid that should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C).[1] Aldehydes can be susceptible to air oxidation over time, and terminal alkynes can exhibit instability, making inert atmosphere storage crucial for preventing degradation and ensuring reproducibility in experiments.[14][15]

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- To cite this document: BenchChem. [physicochemical properties of 5-ethynylpicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1443011/docs#physicochemical-properties-of-5-ethynylpicolinaldehyde>]

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